Target Engagement & Primary Pharmacological Activity: No Published IC₅₀, Kd, or EC₅₀ Data in Peer-Reviewed Literature or Public Databases
A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents returned zero quantitative target engagement data (IC₅₀, Kd, EC₅₀) for this compound against any defined molecular target. This contrasts with structurally related phthalazines such as 4-((5-methylpyrazole-3-yl)amino)-2-(p-tolyl)phthalazin-1-one (EGFR IC₅₀ = 0.065 µM ) and US8765972-derived PARP1 inhibitors (IC₅₀ = 27 nM in HeLa cells [1]). The benzodioxole-bearing phthalazine Helioxanthin 8-1 demonstrates anti-HBV/HIV activity (EC₅₀ 0.03/2.7 µM) , establishing a class precedent for benzodioxole-phthalazine hybrids, but no direct data exist for the target compound. The absence of public bioactivity data is a critical factor in procurement decisions.
| Evidence Dimension | Target engagement / primary pharmacology |
|---|---|
| Target Compound Data | No published IC₅₀, Kd, or EC₅₀ data available |
| Comparator Or Baseline | 4-((5-Methylpyrazole-3-yl)amino)-2-(p-tolyl)phthalazin-1-one: EGFR IC₅₀ = 0.065 µM ; US8765972, 4: PARP1 IC₅₀ = 27 nM in HeLa cells [1]; Helioxanthin 8-1: HBV EC₅₀ = 0.03 µM, HIV EC₅₀ = 2.7 µM |
| Quantified Difference | Not calculable – target compound lacks quantitative data |
| Conditions | Various assay systems: EGFR kinase inhibition assay ; PARP1 cellular assay in HeLa cells [1]; anti-HBV/HIV viral replication assays |
Why This Matters
Procurement cannot be justified on the basis of known potency or selectivity without published data; users should request vendor-provided QC/biological characterization reports before purchasing.
- [1] BindingDB Entry BDBM124951 (US8765972, 4). PARP1 Inhibition IC₅₀ = 27 nM in Human HeLa Cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124951 View Source
